![molecular formula C11H10N4S B398348 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole CAS No. 4091-89-8](/img/structure/B398348.png)

5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

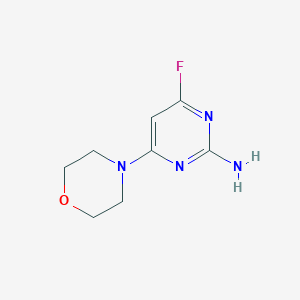

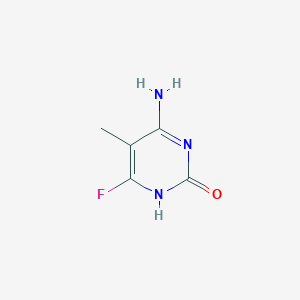

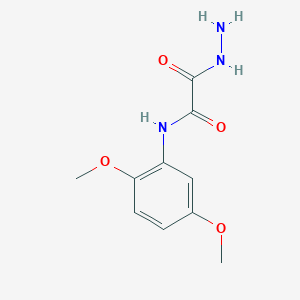

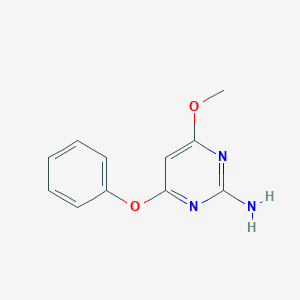

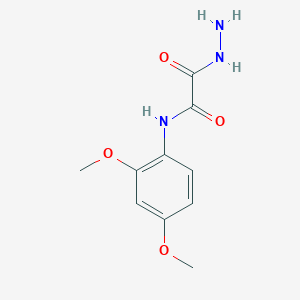

“5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole” is a chemical compound with the molecular formula C11H10N4S . Its average mass is 230.289 Da and its monoisotopic mass is 230.062622 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are as follows :科学研究应用

5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole has been studied extensively for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer and other diseases. It has been found to inhibit the growth of cancer cells by targeting specific molecular pathways. In agriculture, this compound has been used as a plant growth regulator, improving crop yield and quality. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

作用机制

Target of Action

The primary target of 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

This compound acts as an iron chelator . The addition of Fe2+ can abolish the cytotoxicity of this compound .

Biochemical Pathways

The compound’s interaction with iron ions affects the iron homeostasis in cells . This can significantly inhibit cancer cell proliferation, as rapidly proliferating cancer cells have a higher iron requirement than normal cells . The compound’s action leads to the arrest of the cell cycle at the G1 phase and induces significant apoptosis in cells .

Pharmacokinetics

Its molecular formula is c11h10n4s , and it has an average mass of 230.289 Da , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The compound displays strong antiproliferative activity in vitro against various cancer cells . It induces apoptosis in cells, as evidenced by the upregulation of Bcl-2, Bax, and cleaved caspase-3 proteins .

Action Environment

The environment can influence the compound’s action, efficacy, and stability. For instance, the presence of ferrous ions in the environment can affect the compound’s cytotoxicity . .

实验室实验的优点和局限性

The advantages of using 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole in lab experiments include its unique chemical structure and properties, which make it a versatile building block for the synthesis of novel materials and compounds. Its potential applications in medicine and agriculture also make it a valuable compound for research. However, the limitations of using this compound include its complex synthesis process and the need for specialized equipment and expertise.

未来方向

There are many future directions for the research and development of 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole. In medicine, this compound has the potential to be developed into a new class of anticancer drugs that target specific molecular pathways. In agriculture, this compound could be used to develop new plant growth regulators that improve crop yield and quality. In material science, this compound could be used to synthesize new materials with unique properties, such as sensors and drug delivery systems. Further research is needed to explore the full potential of this compound and its applications in various fields.

Conclusion:

In conclusion, this compound is a valuable compound with potential applications in various fields, including medicine, agriculture, and material science. Its unique chemical structure and properties make it a versatile building block for the synthesis of novel materials and compounds. Further research is needed to explore the full potential of this compound and its applications in various fields.

合成方法

The synthesis of 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole is a complex process that involves several steps. One of the most common methods of synthesis is the reaction of 5-Methyl-1H-indole-3-carboxaldehyde with 2-amino-4-methylthio-1,2,4-triazine in the presence of a catalyst. The reaction proceeds under mild conditions and produces a high yield of the desired product. Other methods of synthesis include the use of different reagents and catalysts, such as palladium, copper, and iron.

生化分析

Biochemical Properties

It has been found that derivatives of this compound have shown significant antiproliferative activity in vitro against various cancer cells . This suggests that 5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole may interact with certain enzymes, proteins, and other biomolecules, influencing biochemical reactions within these cells .

Cellular Effects

In cellular contexts, this compound and its derivatives have been observed to influence cell function significantly. For instance, one derivative was found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . This suggests that this compound could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Studies on its derivatives suggest that they selectively bind to ferrous ions, but not to ferric ions . This binding interaction could potentially lead to changes in enzyme activity, inhibition or activation, and alterations in gene expression .

属性

IUPAC Name |

5-methyl-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-15-8-6-4-3-5-7(8)9-10(15)12-11(16-2)14-13-9/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBORRTLUNZDCNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

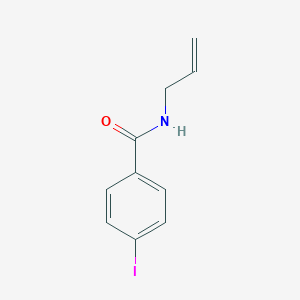

![N-[3-(dimethylamino)propyl]-4-iodobenzamide](/img/structure/B398266.png)

![N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B398269.png)

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B398270.png)

![4-(4-Chloro-2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B398273.png)

![[3-(2-Aminoethyl)-1-adamantyl]methylamine](/img/structure/B398277.png)